molecular formula C48H84O14 B1207266 Alborixin CAS No. 57760-36-8

Alborixin

Cat. No.: B1207266
CAS No.: 57760-36-8
M. Wt: 885.2 g/mol
InChI Key: WWDHGOLBPBWCNJ-GXXSWWTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alborixin is a polycyclic polyether ionophorous antibiotic that was first isolated from cultures of a strain of Streptomyces albus. It exhibits significant activity against Gram-positive bacteria and fungi. This compound has been identified as a potent inducer of autophagy, making it a promising candidate for therapeutic applications, particularly in the treatment of Alzheimer’s disease .

Preparation Methods

Synthetic Routes and Reaction Conditions: Alborixin is typically isolated from the mycelium of Streptomyces albus. The isolation process involves several steps:

  • The mycelium is extracted with ethanol.
  • The ethanolic extracts are concentrated and dissolved in water.
  • The aqueous solution is extracted with ether and then evaporated to obtain a brown oil.
  • The brown oil is subjected to silica gel chromatography using various solvent systems (e.g., dioxane-hexane, ether-hexane) to yield active fractions.
  • The active fractions are evaporated to obtain a white amorphous powder .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation of Streptomyces albus in bioreactors, followed by extraction and purification using the methods described above. The process is optimized to maximize yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions: Alborixin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are various derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

Alborixin exerts its effects by inducing autophagy through the inhibition of the phosphoinositide 3-kinase (PI3K)-AKT pathway. This inhibition leads to the activation of autophagy-related proteins such as Beclin 1, ATG5, and ATG7, and increases lysosomal activities. The induction of autophagy by this compound results in the clearance of amyloid beta in microglia and primary neuronal cells, making it a potential therapeutic lead for Alzheimer’s disease .

Comparison with Similar Compounds

  • Monensin
  • Nigericin
  • Lasalocid
  • Grisorixin
  • Salinomycin
  • Septamycin
  • Lonomycin

Comparison: Alborixin is unique among ionophorous antibiotics due to its potent ability to induce autophagy and clear amyloid beta, which is not a common feature among other similar compounds. While other ionophores like monensin and nigericin are primarily known for their antibacterial and antifungal properties, this compound’s potential therapeutic application in neurodegenerative diseases sets it apart .

Properties

IUPAC Name

(2R)-2-[(2S,3S,5R,6S)-6-[(2R,3S)-3-[(2R,5S,6R)-6-[[(2R,3S,5R,6R)-6-[(R)-[(2S,5S)-5-[(2R,3R,5S)-5-[(2R,5R,6S)-6-ethyl-5-hydroxy-5-methyloxan-2-yl]-2-hydroxy-3,5-dimethyloxolan-2-yl]-5-methyloxolan-2-yl]-hydroxymethyl]-6-hydroxy-3,5-dimethyloxan-2-yl]methyl]-6-hydroxy-5-methyloxan-2-yl]-2-hydroxybutyl]-3,5-dimethyloxan-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H84O14/c1-13-38-43(10,53)18-17-39(58-38)44(11)23-30(7)48(56,62-44)45(12)19-16-35(59-45)41(50)47(55)29(6)21-26(3)37(61-47)24-46(54)28(5)14-15-34(60-46)31(8)33(49)22-36-25(2)20-27(4)40(57-36)32(9)42(51)52/h25-41,49-50,53-56H,13-24H2,1-12H3,(H,51,52)/t25-,26+,27+,28+,29-,30-,31+,32-,33-,34-,35+,36+,37-,38+,39-,40+,41-,43-,44+,45+,46-,47-,48-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDHGOLBPBWCNJ-GXXSWWTOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCC(O1)C2(CC(C(O2)(C3(CCC(O3)C(C4(C(CC(C(O4)CC5(C(CCC(O5)C(C)C(CC6C(CC(C(O6)C(C)C(=O)O)C)C)O)C)O)C)C)O)O)C)O)C)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1[C@](CC[C@@H](O1)[C@@]2(C[C@H]([C@@](O2)([C@@]3(CC[C@H](O3)[C@H]([C@]4([C@@H](C[C@@H]([C@H](O4)C[C@@]5([C@H](CC[C@@H](O5)[C@@H](C)[C@@H](C[C@H]6[C@@H](C[C@@H]([C@H](O6)[C@@H](C)C(=O)O)C)C)O)C)O)C)C)O)O)C)O)C)C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H84O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701035449
Record name Alborixin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701035449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

885.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57760-36-8
Record name Alborixin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57760-36-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alborixin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057760368
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alborixin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701035449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALBORIXIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I21L1W8NY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Alborixin
Reactant of Route 2
Alborixin
Reactant of Route 3
Alborixin
Reactant of Route 4
Alborixin
Reactant of Route 5
Alborixin
Reactant of Route 6
Alborixin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.